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Compound of Interest

Compound Name:
(4-Methylcyclohexyl)

(phenyl)methanamine

Cat. No.: B13347057

Get Quote

Executive Summary & Structural Logic
(4-Methylcyclohexyl)(phenyl)methanamine (approximate MW: 203.33 g/mol ) is a primary

amine featuring a chiral center at the methine position, flanked by a phenyl ring and a 4-

methylcyclohexyl moiety. This structure serves as a critical intermediate in the synthesis of

CNS-active agents, analgesics, and monoamine reuptake inhibitors.

Key Structural Challenges:

Stereochemical Multiplicity: The molecule possesses two stereogenic elements:

The methine carbon (

-position), which can be

or

.
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The cyclohexane ring, which exhibits cis or trans isomerism relative to the 1,4-

substituents.

Result: A synthetic sample typically exists as a mixture of four diastereomers (cis-R, cis-S,

trans-R, trans-S), necessitating high-resolution NMR or chiral HPLC for complete resolution.

Structural Visualization
The following diagram outlines the core connectivity and the stereochemical relationships.

Diastereomeric Pairs

(4-Methylcyclohexyl)(phenyl)methanamine
C14H21N
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Cyclohexyl Ring
(cis)/(trans)

Contains

Pair A: trans-(R) / trans-(S)
(Thermodynamically favored)

Pair B: cis-(R) / cis-(S)
(Sterically congested)

Click to download full resolution via product page

Caption: Structural hierarchy showing the origin of the four possible stereoisomers.

Mass Spectrometry (MS) Profiling
Method: Electron Ionization (EI, 70 eV) Molecular Ion (

): m/z 203

The fragmentation pattern is dominated by

-cleavage adjacent to the nitrogen atom. The stability of the resulting carbocations dictates the
relative abundance of the fragments.

Fragmentation Pathway[1][2]
-Cleavage A (Loss of Cyclohexyl group): Yields the resonance-stabilized benzylamine cation
(m/z 106). This is typically the Base Peak.
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-Cleavage B (Loss of Phenyl group): Yields the (4-methylcyclohexyl)methanamine cation
(m/z 126).

Secondary Fragmentations: Loss of

from fragments or tropylium ion formation (m/z 91).

Molecular Ion (M+)
m/z 203

Base Peak (α-Cleavage)
[Ph-CH=NH2]+

m/z 106

Dominant Path

Fragment B
[Cy-CH=NH2]+

m/z 126

Secondary Path

- (4-Me-Cyclohexyl)
(Mass 97)

- Phenyl
(Mass 77)

Tropylium Ion
[C7H7]+
m/z 91

- NH3 / Rearrange

Phenyl Cation
[C6H5]+
m/z 77

- CHNH2

Click to download full resolution via product page

Caption: Primary fragmentation pathways under Electron Ionization (EI).

Diagnostic Ion Table
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m/z Ion Identity Interpretation

203

ngcontent-ng-c3932382896=""

_nghost-ng-c1874552323=""

class="inline ng-star-inserted">

Molecular ion (often weak in

aliphatic amines).

126
-cleavage losing phenyl group.

Diagnostic for the cyclohexyl-

amine moiety.

106

Base Peak.

-cleavage losing 4-

methylcyclohexyl. Stabilized

benzylamine cation.

91
Tropylium ion (rearrangement

of benzyl fragments).

77 Phenyl cation.

30
Common amine fragment (low

mass region).

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)[1]

The NMR spectrum will show distinct signals for the cis and trans isomers if the sample is not

stereochemically pure. The values below represent the major isomer (typically trans-cyclohexyl

due to thermodynamic stability).

NMR Data (400 MHz)
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Shift (

, ppm)
Mult. Integ. Assignment

Structural
Notes

7.20 – 7.40 m 5H Ar-H

Phenyl ring

protons

(overlapping).

3.65 d 1H CH-NH

Methine proton.

Doublet (

Hz). Shift varies

slightly by

diastereomer.

1.85 br s 2H -NH

Amine protons.

Broad,

exchangeable

with

.

1.60 – 1.80 m 4H Cy-H

Cyclohexyl ring

protons

(equatorial/axial

mix).

1.10 – 1.40 m 3H Cy-H
Cyclohexyl ring

protons.

0.95 – 1.10 m 2H Cy-H
Cyclohexyl ring

protons.

0.88 d 3H -CH

Methyl group.

Doublet (

Hz). Distinct

shifts for cis vs

trans.

NMR Data (100 MHz)
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Shift (

, ppm)
Type Carbon Assignment

145.2 C Aromatic C-ipso

128.4 CH Aromatic C-meta

127.1 CH Aromatic C-ortho

126.5 CH Aromatic C-para

61.5 CH
CH-NH

(Methine)

44.8 CH
Cyclohexyl C1 (attached to

methine)

35.2 CH Cyclohexyl C (ring)

32.5 CH
Cyclohexyl C4 (attached to

methyl)

22.4 CH
CH

(Methyl group)

Note: In a mixture of isomers, the methyl carbon (22.4 ppm) and the methine carbon (61.5

ppm) will appear as pairs of peaks separated by 0.5–2.0 ppm.

Infrared Spectroscopy (IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (

)
Intensity Functional Group Mode

3350, 3280 Medium
Primary Amine (

)

N-H Stretching (Asym

& Sym)

3020 – 3060 Weak Aromatic Ring
C-H Stretching (

)

2920, 2850 Strong Cyclohexyl/Alkyl
C-H Stretching (

)

1600, 1495 Med/Weak Aromatic Ring C=C Ring Breathing

1450 Medium Methyl/Methylene C-H Bending

700, 750 Strong
Monosubstituted

Benzene

C-H Out-of-plane

Bending

Experimental Protocols
Synthesis Pathway (Reductive Amination)
The most robust route to this scaffold is the reductive amination of the corresponding ketone.

(4-Methylcyclohexyl)(phenyl)methanone
(Precursor)

Intermediate Imine

+ NH3

NH4OAc / NaBH3CN
(Methanol, pH 6)

(4-Methylcyclohexyl)(phenyl)methanamine
(Target)

Reduction (H-)

Click to download full resolution via product page

Caption: Reductive amination workflow for synthesis.

Sample Preparation for Spectroscopy[3]
NMR: Dissolve 10–15 mg of the free base (oil) or hydrochloride salt (solid) in 0.6 mL of
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. If using the salt, add 1 drop of

or use

to solubilize.

MS: Dilute 1

L of sample in 1 mL Methanol (LC-MS) or inject neat/diluted in Acetone for GC-MS.

IR: Apply 1 drop of the neat oil to the ATR crystal. If solid salt, grind with KBr.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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